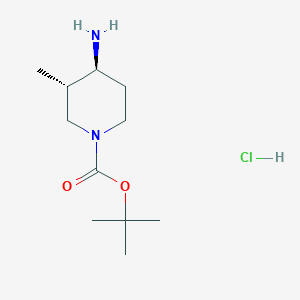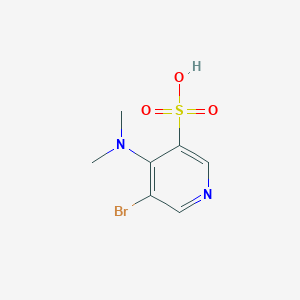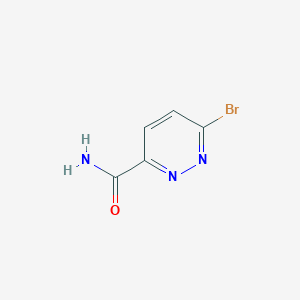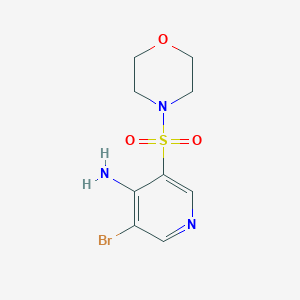
trans-tert-Butyl4-amino-3-methylpiperidine-1-carboxylatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl trans-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride: is a chemical compound with the molecular formula C11H22N2O2·HCl. It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl trans-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride typically involves the reaction of tert-butyl 4-amino-1-piperidinecarboxylate with methyl iodide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-butyl trans-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted piperidine derivatives
Aplicaciones Científicas De Investigación
Chemistry: tert-butyl trans-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It serves as a model compound for understanding the interactions of piperidine-based drugs with biological targets .
Medicine: It is investigated for its activity against various biological targets, including enzymes and receptors .
Industry: In the industrial sector, tert-butyl trans-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride is used in the production of specialty chemicals and intermediates for various applications .
Mecanismo De Acción
The mechanism of action of tert-butyl trans-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved include binding to active sites or allosteric sites, leading to modulation of the target’s activity .
Comparación Con Compuestos Similares
- tert-butyl 4-amino-1-piperidinecarboxylate
- tert-butyl 4-amino-3-methylpiperidine-1-carboxylate
- tert-butyl 4-amino-1-piperidinecarboxylate hydrochloride
Uniqueness: tert-butyl trans-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it a valuable compound for specific synthetic and research applications .
Propiedades
Fórmula molecular |
C11H23ClN2O2 |
|---|---|
Peso molecular |
250.76 g/mol |
Nombre IUPAC |
tert-butyl (3S,4S)-4-amino-3-methylpiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9-;/m0./s1 |
Clave InChI |
BJRKUDHNJGUHRE-OZZZDHQUSA-N |
SMILES isomérico |
C[C@H]1CN(CC[C@@H]1N)C(=O)OC(C)(C)C.Cl |
SMILES canónico |
CC1CN(CCC1N)C(=O)OC(C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((4'-Bromo-[1,1'-biphenyl]-4-yl)sulfinyl)acetamide](/img/structure/B11823062.png)
![5-[(3-bromophenyl)methylidene]-3-(2,4-dichlorobenzoyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B11823065.png)

![3-[4-(difluoromethoxy)-5-methoxy-2-nitrophenyl]prop-2-enoic acid](/img/structure/B11823077.png)


![Bis[3-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-1-yl] oxalate](/img/structure/B11823088.png)
![(4S,5S)-N-[(4S,5S)-1,3-dimethyl-4,5-diphenylimidazolidin-1-ium-2-yl]-1,3-dimethyl-4,5-diphenylimidazolidin-2-imine;chloride](/img/structure/B11823093.png)





